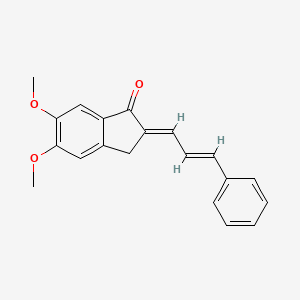

5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one

Description

Properties

IUPAC Name |

(2E)-5,6-dimethoxy-2-[(E)-3-phenylprop-2-enylidene]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-22-18-12-16-11-15(20(21)17(16)13-19(18)23-2)10-6-9-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3/b9-6+,15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAHEVBLYESPH-UJHPFZFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC=CC3=CC=CC=C3)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C\C=C\C3=CC=CC=C3)/C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindan-1-one and cinnamaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 5,6-dimethoxyindan-1-one and cinnamaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. This reaction forms the desired product through the formation of a carbon-carbon double bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or alkanes.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, alkanes.

Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

Biology:

Biological Studies: It is used in biological studies to investigate its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine:

Drug Development: The compound is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry:

Material Science: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, the compound is believed to exert its effects through the following mechanisms:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their structural differences are summarized below:

Key Observations:

Physicochemical Properties

Biological Activity

5,6-Dimethoxy-2-(3-phenylprop-2-enylidene)indan-1-one, commonly referred to as DMPPI, is a synthetic compound that has garnered significant interest in pharmacological research due to its diverse biological activities. This compound belongs to the indanone family and is characterized by the presence of two methoxy groups and a phenylprop-2-enylidene moiety.

- Molecular Formula : C20H18O3

- Molecular Weight : 306.36 g/mol

- Melting Point : 107-110°C

- Solubility : Soluble in organic solvents like ethanol; insoluble in water.

The unique structure of DMPPI contributes to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The biological activity of DMPPI is primarily attributed to its interaction with various molecular targets, influencing several signaling pathways:

- Enzyme Inhibition : DMPPI may inhibit enzymes involved in inflammatory responses and cell proliferation.

- Receptor Modulation : The compound can interact with specific receptors that mediate cellular responses to external stimuli.

Antioxidant Activity

Research indicates that DMPPI exhibits significant antioxidant properties. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.

Anticancer Properties

DMPPI has shown promise in cancer research. Studies suggest that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is vital for developing effective cancer therapies.

Anti-inflammatory Effects

DMPPI's anti-inflammatory properties have been demonstrated through various assays, where it effectively reduced pro-inflammatory cytokine production. This effect could be beneficial in treating chronic inflammatory diseases.

Toxicity and Safety

While the compound shows significant biological activity, its toxicity profile must be carefully evaluated. Preliminary studies indicate low toxicity levels at therapeutic doses, but further research is needed to establish a comprehensive safety profile.

Table 1: Summary of Biological Activities of DMPPI

Case Study: Anticancer Activity

In a study conducted on human cancer cell lines, DMPPI was tested for its cytotoxic effects. The results indicated that treatment with DMPPI led to a significant reduction in cell viability, with IC50 values suggesting potent anticancer activity. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of DMPPI using lipopolysaccharide (LPS)-induced inflammation models. Results showed that DMPPI significantly inhibited the production of TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases.

Future Directions

The ongoing research into DMPPI suggests several avenues for future exploration:

- Expanded Pharmacological Studies : Investigating additional biological activities and mechanisms of action.

- Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.

- Structural Modifications : Exploring analogs of DMPPI to enhance potency and reduce toxicity.

Q & A

Q. What analytical techniques are critical for detecting trace impurities in synthetic batches?

- Methodological Answer : Use UPLC-MS/MS (MRM mode) with a C18 column to detect sub-0.1% impurities. For chiral impurities, employ chiral HPLC (Chiralpak AD-H column). Validate with spiked recovery experiments (80–120% range) .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Synthesis Yield | 72–78% (ethanol/NaOH, 24h) | |

| HPLC Purity Threshold | >98% (254 nm) | |

| Biodegradation (28d) | <10% mineralization | |

| Photostability (UV) | t = 4.2h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.